molecular formula C9H14N2O2 B1381057 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione CAS No. 90565-77-8

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No. B1381057
CAS RN: 90565-77-8
M. Wt: 182.22 g/mol
InChI Key: ZWBYRKDZNUBXIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .


Molecular Structure Analysis

The molecular formula of “5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione” is C9H14N2O2 . The molecular weight is 182.22 g/mol .


Physical And Chemical Properties Analysis

The physical state of “5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione” is solid . The predicted melting point is 157.91°C, and the predicted boiling point is 382.93°C .

Scientific Research Applications

Anticonvulsant Properties

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione and its derivatives have been investigated for their anticonvulsant properties. Studies have shown that these compounds are effective, particularly in maximal electroshock (MES) seizure tests. For instance, 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione demonstrated significant anticonvulsant activity, surpassing that of conventional antiepileptic drugs like phenytoin and ethosuximide in certain tests (Byrtus et al., 2011).

Antidepressant and Anxiolytic Potential

These compounds also exhibit potential antidepressant and anxiolytic activities. Some derivatives, particularly those with an arylpiperazinylpropyl moiety, have been found to produce antidepressant-like effects in mice, with activity profiles that are sometimes more pronounced than traditional antidepressants like imipramine (Czopek et al., 2010).

Anti-Arrhythmic Activity

Research has also explored the anti-arrhythmic potential of imidazolidine-2,4-dione derivatives. Certain compounds have shown properties akin to class Ia antiarrhythmics, according to the Vaughan Williams classification, particularly in rat models (Pękala et al., 2005).

HIV-1 Fusion Inhibitors

Some novel derivatives have been designed as HIV-1 fusion inhibitors, displaying significant anti-HIV activities in various tests. These findings suggest their potential in HIV treatment (Ibrahim et al., 2020).

DNA Binding Studies

Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for their potential application as anti-cancer drugs. Certain compounds have shown binding strengths comparable to or greater than many clinically used anticancer drugs (Shah et al., 2013).

properties

IUPAC Name

5-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(2)9(6-3-4-6)7(12)10-8(13)11-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBYRKDZNUBXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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